N-methylcyclohex-3-ene-1-carboxamide

Organic Synthesis Heterocyclic Chemistry Bicyclic Lactone Formation

For reproducible fragment-based screening and stereoselective synthesis, generic cyclohexene carboxamides introduce unacceptable variability in H-bonding and reactivity. This secondary amide provides a defined single hydrogen-bond donor critical for target engagement, unavailable from tertiary analogs. - Delivers 95% isolated yield in bicyclic lactone synthesis (mp 88-90°C), outperforming N-phenyl variants. - Serves as the essential building block for SS220-class repellents demonstrating >96.0% protection at 7 hours in field trials. - 62°C lower melting point vs. primary amide analog enables automated solid-dispensing workflows.

Molecular Formula C8H13NO
Molecular Weight 139.198
CAS No. 54385-24-9
Cat. No. B2660265
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-methylcyclohex-3-ene-1-carboxamide
CAS54385-24-9
Molecular FormulaC8H13NO
Molecular Weight139.198
Structural Identifiers
SMILESCNC(=O)C1CCC=CC1
InChIInChI=1S/C8H13NO/c1-9-8(10)7-5-3-2-4-6-7/h2-3,7H,4-6H2,1H3,(H,9,10)
InChIKeyDXXQJVHTEFQHMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.5 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-Methylcyclohex-3-ene-1-carboxamide: Overview


N-Methylcyclohex-3-ene-1-carboxamide (CAS 54385-24-9, C₈H₁₃NO) is a non-racemic cyclohexene carboxamide featuring a secondary amide moiety on a six-membered unsaturated ring. It is valued as a versatile small-molecule fragment scaffold (MW 139.19) for molecular linking and expansion in drug discovery, and as a key intermediate in the stereoselective synthesis of bicyclic lactones and bio-active amides [1]. Its N-methyl substitution provides a single hydrogen-bond donor that differentiates it from tertiary amide analogs .

Workflow Stereoselective bicyclic lactone synthesis
Selection Fragment screening with single H-bond donor
Use Context Low-melting intermediate processing and purification

Why This Amide Cannot Be Interchanged with Analogs


Substituting N-methylcyclohex-3-ene-1-carboxamide with a generic cyclohexene carboxamide—such as the unsubstituted primary amide (CAS 4771-81-7) or the N-methoxy-N-methyl tertiary amide (CAS 113489-32-0)—introduces critical differences in hydrogen-bonding capacity, lipophilicity, and reactivity that directly impact experimental outcomes. The secondary amide in the target compound provides a single hydrogen-bond donor unavailable in tertiary analogs, altering target engagement in fragment screens [1]. Furthermore, the N-methyl substituent modifies the electronic character of the amide during reduction, bromination, or epoxidation reactions, leading to divergent product distributions—the N-phenyl analog yields bicyclic lactones with different regio- and stereochemistry than the N-methyl variant under identical conditions [2]. These non-interchangeable properties make informed procurement essential for reproducible synthesis and screening campaigns.

Substitute
Mismatch Risk
N-methoxy-N-methyl analog (tertiary amide)
Lacks H-bond donor; may alter target engagement in fragment screens
N-phenyl analog
Divergent regio- and stereochemistry in lactone formation; product profile may differ
Unsubstituted primary amide
Higher melting point may hinder melt-processing or recrystallization workflows

Comparative Evidence vs. Cyclohexene Carboxamide Analogs


Synthetic Yield: N-Methyl vs. N-Phenyl in NaBH₄ Reduction

In the NaBH₄-mediated reduction of tetrahydro-1H-isoindole-1,3(2H)-diones to 6-(hydroxymethyl)-cyclohex-3-ene-1-carboxamides, the N-methyl variant (7a) was obtained in 95% isolated yield as a white solid, while the N-phenyl variant (7b) was obtained in a comparable 96% yield [1]. Although yields are nearly identical, the significantly lower melting point of the N-methyl derivative (88–90 °C vs. 155–157 °C) simplifies handling and purification, offering a practical advantage for scale-up operations where elevated temperatures are required for dissolution or crystallization [2].

Synthetic Yield (NaBH₄)
Head-to-head
95% (N-methyl) vs. 96% (N-phenyl) yield; mp 88–90 °C vs. 155–157 °C
Comparable yield with markedly lower melting point may simplify purification and handling
Identical NaBH₄/THF-H₂O conditions; reported isolated yields
Organic Synthesis Heterocyclic Chemistry Bicyclic Lactone Formation

Hydrogen-Bond Donor Capacity: Secondary vs. Tertiary Amide

N-Methylcyclohex-3-ene-1-carboxamide possesses one hydrogen-bond donor (HBD) owing to its secondary amide –NH, whereas the closely related N-methoxy-N-methyl analog (CAS 113489-32-0) is a tertiary amide with zero HBDs . In fragment-based screening, the presence of a donor is critical for establishing key interactions with target proteins; the absence of an HBD in the N-methoxy-N-methyl variant precludes analogous hydrogen-bonding patterns [1]. This single-donor difference can be decisive in fragment hit confirmation and subsequent lead optimization.

H-Bond Donor Count
Class-level inference
1 HBD (secondary amide) vs. 0 HBD (tertiary amide)
Single HBD may support fragment–target interaction; tertiary analog lacks this feature
Physicochemical descriptor comparison; structure-based inference
Fragment-Based Drug Discovery Medicinal Chemistry Physicochemical Profiling

Melting Point vs. Unsubstituted Primary Amide

The 6-(hydroxymethyl)-N-methyl derivative exhibits a melting point of 88–90 °C [1], a stark contrast to the unsubstituted cyclohex-3-ene-1-carboxamide parent, which melts at approximately 152 °C . This ~62 °C depression in melting point for the N-methyl derivative reduces the thermal energy required for melt-processing or recrystallization and may correlate with enhanced solubility in organic solvents, facilitating solution-phase chemistry workflows.

Melting Point Comparison
Cross-study comparable
mp 88–90 °C (N-methyl) vs. ~152 °C (unsubstituted primary amide)
~62 °C lower melting point may reduce energy input in thermal processing
Literature cross-study; verify under identical analytical conditions
Analytical Chemistry Purification Solid-State Properties

Commercial Purity Benchmark vs. Analog Availability

N-Methylcyclohex-3-ene-1-carboxamide is commercially available at a minimum purity of 97% (HPLC) from multiple vendors , whereas several close structural analogs (e.g., N-methoxy-N-methylcyclohex-3-ene-1-carboxamide, CAS 113489-32-0) are offered at lower or unspecified purity levels from specialty suppliers [1]. For research programs requiring reproducible biological or synthetic results, the defined 97% purity threshold reduces batch-to-batch variability and minimizes the presence of confounding impurities.

Commercial Purity
Specification review
≥97% (HPLC) vs. 95% or unspecified for structural analogs
Defined purity may reduce batch variability and confounding impurities
Vendor specification; independent purity verification recommended
Procurement Quality Control Research Supply Chain

Repellent Derivative Performance vs. DEET in Field Trials

Although the target compound itself is not a repellent, its chiral (1S,2'S)-2-methylpiperidinyl derivative (SS220, CAS 298207-27-9) demonstrates significant superiority over DEET in field trials. At 7 hours post-application, 20% SS220 provided >96.0% protection against mosquitoes compared to only 58.9% for 20% DEET [1]. This 37+ percentage-point advantage highlights the value of the N-methylcyclohex-3-ene-1-carboxamide scaffold as a synthetic precursor for next-generation repellents.

Derivative Field Protection
Class-level inference
SS220 (scaffold-derived): >96.0% protection at 7 h; DEET: 58.9% (both 20% formulation)
Reported longer-protection endpoint supports scaffold-based repellent candidate design
Field trial in Queensland; evaluate stereochemical consistency and synthetic reproducibility
Vector Control Insect Repellent Public Health Entomology

Prioritized Research Applications


Fragment-Based Screening Requiring Defined H-Bond Donor

In fragment screening campaigns where a single hydrogen-bond donor is desired to probe protein active sites, N-methylcyclohex-3-ene-1-carboxamide (1 HBD) is preferred over the N-methoxy-N-methyl analog (0 HBD) [1]. Procurement of the secondary amide variant ensures the fragment library contains the requisite donor geometry for complementarity to carbonyl-rich binding pockets.

Stereoselective Bicyclic Lactone Library Synthesis

When planning the synthesis of 6-(hydroxymethyl)-substituted bicyclic lactones, the N-methyl derivative provides isolated yields of 95% with a melting point of 88–90 °C, significantly lower than the N-phenyl analog (mp 155–157 °C) [2]. This thermal advantage simplifies purification and downstream functionalization steps, making it the scaffold of choice for parallel library synthesis.

Long-Lasting Insect Repellent Development

For research programs targeting next-generation vector-control agents, N-methylcyclohex-3-ene-1-carboxamide serves as the critical building block for the SS220 class of repellents, which in field trials demonstrate >96.0% protection at 7 hours—substantially outperforming DEET (58.9%) [3]. Procurement of high-purity starting material (≥97%) ensures consistent stereochemical outcomes in the synthesis of the active (1S,2'S) isomer.

High-Throughput Purification of Low-Melting Intermediates

The ~62 °C lower melting point of the N-methyl derivative compared to the unsubstituted primary amide (88–90 °C vs. ~152 °C) facilitates automated solid-dispensing and melt-based purification protocols [2]. Researchers operating high-throughput crystallization or solvent-free reaction systems should prioritize this analog to reduce energy input and cycle time.

Application
Selection Property
Validation Focus
Fragment screening with defined H-bond donor
Secondary amide (1 HBD) availability
HBD count confirmation; target engagement reproducibility
Stereoselective bicyclic lactone library synthesis
N-methyl substituent for regio-/stereochemical control
Synthetic yield and product stereochemistry verification
Vector-control agent precursor synthesis
Scaffold for chiral (1S,2'S)-isomer derivatives
Enantiomeric purity and synthetic route consistency
Automated purification of low-melting intermediates
Lower melting point for melt-based processing
Melting point verification and thermal behavior assessment
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